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Compound of Interest

3-Methoxy-2-
Compound Name: _
(trifluoromethyl)benzaldehyde

Cat. No.: B1431283

An In-Depth Technical Guide to 3-Methoxy-2-(trifluoromethyl)benzaldehyde (CAS: 1214384-
89-0)

This guide provides researchers, scientists, and drug development professionals with a
comprehensive technical overview of 3-Methoxy-2-(trifluoromethyl)benzaldehyde. As a
uniquely substituted aromatic aldehyde, this compound serves as a valuable building block in
synthetic chemistry. Its architecture, featuring a potent electron-withdrawing trifluoromethyl
group adjacent to an electron-donating methoxy group, presents a nuanced reactivity profile
ripe for exploration in medicinal chemistry and material science. This document moves beyond
a simple cataloging of properties to provide field-proven insights into its synthesis, reactivity,
and potential applications, grounded in established chemical principles.

Core Physicochemical and Spectroscopic Profile

3-Methoxy-2-(trifluoromethyl)benzaldehyde is a yellow liquid under standard conditions.[1]
The strategic placement of the trifluoromethyl group ortho to the aldehyde functionality is
critical; its powerful inductive effect significantly enhances the electrophilicity of the carbonyl
carbon, making it highly susceptible to nucleophilic attack.
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Property Value Source(s)

CAS Number 1214384-89-0 [2][3][4]

Molecular Formula CoH7F302 [1][2]

Molecular Weight 204.15 g/mol [1]
3-methoxy-2-

IUPAC Name _ [5]
(trifluoromethyl)benzaldehyde

Appearance Light yellow fused solid / liquid [1][2]

Purity (Typical) >97% [1112]

Refractive Index (n2°/D) 1.489 [1]
HSPNVFXNJYKWSK-

InChl Key [5]

UHFFFAOYSA-N

COC1=CC=CC(=C1C(F)
SMILES [1]
(F)F)C=0

Predicted Spectroscopic Signhature

While a published, peer-reviewed spectrum for this specific isomer is not readily available, its
1H and 3C NMR spectra can be reliably predicted based on established substituent effects.
Understanding this signature is paramount for reaction monitoring and final product verification.

» 'H NMR Spectroscopy: The aromatic region will display three distinct protons in a complex
splitting pattern characteristic of a 1,2,3-trisubstituted benzene ring. The proton at C4 (para
to the -CF3) will likely be the most downfield of the aromatic protons, appearing as a triplet.
The proton at C6 (ortho to the -CHO) will be a doublet of doublets, shifted downfield by the
aldehyde's anisotropic effect. The proton at C5 will likely appear as a triplet. The methoxy
protons (-OCHs) will present as a sharp singlet around 3.9-4.0 ppm, and the aldehydic
proton (-CHO) will be a highly deshielded singlet, appearing far downfield (>10 ppm).

e 13C NMR Spectroscopy: The aldehydic carbon will be the most downfield signal (~190 ppm).
The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the
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three fluorine atoms. The aromatic carbons will show distinct signals, with C2 (bearing the -
CFs group) and C3 (bearing the -OCHs group) being readily identifiable.

Synthesis and Mechanistic Considerations

The synthesis of this molecule is not widely documented in literature, a common scenario for
specialized building blocks. However, two highly plausible and robust synthetic strategies can
be employed, leveraging foundational principles of modern organic chemistry.

Primary Synthetic Route: Directed ortho Metalation
(DoM)

The most elegant and regioselective approach is the Directed ortho Metalation (DoM) of 3-
methoxybenzotrifluoride. In this strategy, the methoxy group acts as a powerful Directed
Metalation Group (DMG), coordinating to an organolithium reagent and directing deprotonation
exclusively at the C2 position—the most acidic proton, situated between the two
activating/directing groups.[6][7] This method provides exceptional control and avoids the
formation of other isomers.

A similar transformation has been patented for the synthesis of 2-Chloro-3-
trifluoromethylbenzaldehyde, underscoring the industrial viability of this approach.[8][9]
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Caption: Mechanism of Directed ortho Metalation (DoM) Synthesis.
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Experimental Protocol (DoM):

o System Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried,
three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel with
anhydrous tetrahydrofuran (THF).

 Starting Material: Dissolve 3-methoxybenzotrifluoride (1.0 eq) in the anhydrous THF.

e Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium
(1.1 eq, typically 1.6M or 2.5M in hexanes) dropwise via the dropping funnel, ensuring the
internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1-2
hours.

o Formylation (Quench): Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise,
again maintaining a temperature below -70 °C. After the addition is complete, allow the
reaction to stir at -78 °C for an additional hour before gradually warming to room
temperature.

o Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH4Cl.
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether
(3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSOu4, filter,
and concentrate under reduced pressure. The crude product can then be purified by silica
gel column chromatography or vacuum distillation to yield the final product.

Alternative Route: Oxidation of Precursor Alcohol

An alternative and equally reliable method involves the oxidation of the commercially available
precursor, (3-methoxy-2-(trifluoromethyl)phenyl)methanol.[10] This is a standard transformation
that avoids the use of pyrophoric organolithium reagents.

Experimental Protocol (Oxidation):

o Reagent Preparation: Prepare a slurry of Pyridinium chlorochromate (PCC) (1.5 eq) with
silica gel in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.achemblock.com/ad267720-3-methoxy-2-trifluoromethyl-phenyl-methanol.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1431283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Oxidation: Dissolve (3-methoxy-2-(trifluoromethyl)phenyl)methanol (1.0 eq) in anhydrous
DCM and add it to the PCC slurry in one portion.

e Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

» Workup: Upon completion, filter the reaction mixture through a pad of Celite or silica gel,
washing thoroughly with DCM.

 Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde
can be purified via column chromatography to afford the pure product.

Reactivity and Synthetic Utility

The unique substitution pattern of this molecule dictates its reactivity.

» Aldehyde Reactivity: The ortho-trifluoromethyl group makes the aldehyde exceptionally
electrophilic and reactive towards nucleophiles. This facilitates a wide range of
transformations such as reductive aminations, Wittig reactions, aldol condensations, and
Grignard additions.

e Aromatic Ring Reactivity: The methoxy group is an activating, ortho-para director for
electrophilic aromatic substitution. However, the C2 and C6 positions are sterically hindered
and electronically deactivated by the adjacent substituents. Therefore, electrophilic attack is
most likely to occur at the C4 position, which is para to the methoxy group and meta to the

3-Methoxy-2-(trifluoromethyl)benzaldehyde

Aldehyde Transformations Aromatic Ring Substitution
(Enhanced Electrophilicity) (Position C4 Favored)

( é(\)(\)

trifluoromethyl group.
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Caption: Key reaction pathways for the title compound.

Applications in Drug Discovery and Material
Science

While specific applications of this particular isomer are not yet prevalent in the literature, its
structural motifs are highly relevant to modern research and development. The trifluoromethyl
group is a cornerstone of medicinal chemistry, valued for its ability to enhance metabolic
stability, increase lipophilicity (improving membrane permeability), and participate in strong
binding interactions with biological targets.

This building block is an ideal candidate for:

» Scaffold Decoration in Medicinal Chemistry: Its unique electronic and steric profile can be
used to probe ligand-receptor interactions, potentially leading to novel therapeutics with
improved potency and pharmacokinetic properties.

¢ Synthesis of Advanced Polymers: Incorporation into polymer backbones can impart
increased thermal stability, chemical resistance, and specific surface properties like
hydrophobicity, useful for creating high-performance materials.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is essential. This compound is classified as an

irritant.
Hazard Class Code Description
Skin Irritation H315 Causes skin irritation
Eye Irritation H319 Causes serious eye irritation
Respiratory Irritation H335 May cause respiratory irritation

Handling Protocol:
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Always work in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety
glasses, and a lab coat.

Avoid breathing vapors.

Keep away from strong oxidizing agents, strong bases, and strong acids.
Storage:
o Store in a tightly sealed container.

o Given its sensitivity, storing under an inert atmosphere (e.g., nitrogen or argon) is
recommended to prevent oxidation of the aldehyde group over time.

o Keep in a cool, dry place.

Conclusion

3-Methoxy-2-(trifluoromethyl)benzaldehyde represents a specialized yet highly valuable
chemical intermediate. Its synthesis is readily achievable through established, scalable
methods like Directed ortho Metalation. The compound's pronounced electrophilicity and
unique substitution pattern make it a compelling building block for constructing complex
molecules in the pharmaceutical and material science sectors. This guide provides the
foundational knowledge for researchers to confidently synthesize, handle, and strategically
deploy this reagent in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://store.apolloscientific.co.uk/storage/coas/PC302094_TypicalCofA.pdf
https://www.sigmaaldrich.com/HK/zh/product/apolloscientificltd/apo428498043
https://store.apolloscientific.co.uk/product/3-methoxy-2-trifluoromethylbenzaldehyde
https://store.apolloscientific.co.uk/product/3-methoxy-2-trifluoromethylbenzaldehyde
https://www.fishersci.de/shop/products/3-methoxy-2-trifluoromethyl-benzaldehyde-97-thermo-scientific/15438275
https://www.fishersci.de/shop/products/3-methoxy-2-trifluoromethyl-benzaldehyde-97-thermo-scientific/15438275
https://en.wikipedia.org/wiki/Directed_ortho_metalation
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-025-00433
https://patents.google.com/patent/EP0145334A2/en
https://patents.google.com/patent/EP0145334A2/en
https://patentimages.storage.googleapis.com/41/18/6d/d177aa5f1fbb30/EP0145334A2.pdf
https://www.achemblock.com/ad267720-3-methoxy-2-trifluoromethyl-phenyl-methanol.html
https://www.achemblock.com/ad267720-3-methoxy-2-trifluoromethyl-phenyl-methanol.html
https://www.benchchem.com/product/b1431283#3-methoxy-2-trifluoromethyl-benzaldehyde-cas-number
https://www.benchchem.com/product/b1431283#3-methoxy-2-trifluoromethyl-benzaldehyde-cas-number
https://www.benchchem.com/product/b1431283#3-methoxy-2-trifluoromethyl-benzaldehyde-cas-number
https://www.benchchem.com/product/b1431283#3-methoxy-2-trifluoromethyl-benzaldehyde-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1431283?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1431283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem
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